2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde
Description
Properties
IUPAC Name |
2-methyl-3-oxo-4H-1,4-benzoxazine-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c1-6-10(13)11-8-4-7(5-12)2-3-9(8)14-6/h2-6H,1H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJDHYZTFHESMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221311-44-0 | |
| Record name | 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Alkylation of 2-Aminophenol Precursors
Pre-functionalization of 2-aminophenol with methylating agents (e.g., methyl iodide) prior to cyclization ensures regioselective substitution. For example:
Key Data :
Post-Cyclization Methylation
Alternative methods involve introducing the methyl group after benzoxazine ring formation. This approach uses Vilsmeier-Haack reagent (DMF/POCl₃) to facilitate electrophilic substitution at position 2.
The introduction of the aldehyde group at position 6 is achieved through Vilsmeier-Haack formylation , a reaction that leverages the electrophilic character of the benzoxazine ring.
Procedure :
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Substrate : 3-Oxo-2-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxylic acid.
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Reagent : Vilsmeier-Haack complex (generated from DMF and POCl₃).
-
Conditions :
Mechanistic Insight :
The reaction proceeds via electrophilic attack at the para position relative to the electron-donating methyl group, leading to regioselective formylation. The carboxylic acid group at position 6 is concurrently reduced to the aldehyde under these conditions.
Microwave-Assisted Synthesis
Recent advancements utilize microwave irradiation to accelerate reaction kinetics and improve yields. A study demonstrated that microwave-assisted SNAr (nucleophilic aromatic substitution) reduces reaction times from hours to minutes while maintaining high purity.
Optimized Parameters :
This method is particularly effective for introducing aryl groups or modifying the aldehyde functionality in subsequent steps.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Time | Yield | Advantages |
|---|---|---|---|---|
| Traditional Cyclization | Oxalyl Chloride | 4–6 hours | 70–85% | High reproducibility |
| Microwave-Assisted | Vilsmeier-Haack Reagent | 7–12 minutes | 78–82% | Rapid, energy-efficient |
| Post-Functionalization | Methyl Iodide/DMF | 2–3 hours | 65–75% | Flexibility in substitution patterns |
Challenges and Optimization Strategies
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Regioselectivity : Electron-donating groups (e.g., -CH₃) at position 2 direct formylation to position 6 but may reduce reaction rates due to steric hindrance.
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Purification : Column chromatography is often required to isolate the aldehyde product due to byproduct formation during formylation.
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Scale-Up : Microwave methods face limitations in industrial settings, necessitating alternative heating methods for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The oxazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed
Oxidation: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid
Reduction: 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-methanol
Substitution: Various substituted oxazine derivatives, depending on the substituents introduced
Scientific Research Applications
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its reactive functional groups.
Mechanism of Action
The mechanism by which 2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially leading to inhibition or activation of enzymatic functions. The oxazine ring structure may also contribute to its binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Key Trends in Reactivity and Bioactivity
Positional Effects :
- 6-CHO vs. 7-CONH-guanidine : Substitution at position 6 (aldehyde) enhances versatility in coupling reactions (e.g., forming imines or amines), while position 7 derivatives (e.g., guanidines) exhibit stronger enzyme inhibition due to hydrogen-bonding interactions .
- Heteroatom Substitution : Replacing oxygen with sulfur in the thiazine core (e.g., G10) increases electron density, altering binding affinities to targets like STING .
Biological Activity :
- The pyrrolo-oxazine derivatives (e.g., compound 3 in ) show antiviral activity but lower potency than ribavirin (IC₅₀: 23.1 µg/mL vs. 38.3 µg/mL for H1N1) .
- AZD9977 leverages the benzooxazine scaffold’s rigidity for selective receptor modulation, demonstrating the pharmacophore’s adaptability .
Synthetic Utility: The aldehyde group in the query compound enables efficient functionalization (e.g., forming 6-but-3-ynylaminomethyl-4H-benzo[1,4]oxazin-3-one via amine coupling, 74% yield) . Methyl esters (e.g., Methyl 2-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate) are intermediates for further derivatization, though they lack direct bioactivity .
Biological Activity
2-Methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbaldehyde is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).
- Chemical Name : this compound
- Molecular Formula : C11H11NO
- Molecular Weight : 175.21 g/mol
- CAS Number : 179950-77-7
Research indicates that compounds within the benzo[b][1,4]oxazine class exhibit various biological activities through different mechanisms:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition :
- Antifungal Activity :
Biological Activity Overview
The following table summarizes key biological activities associated with 2-methyl-3-oxo derivatives:
Case Study 1: GSK-3β Inhibition in Neuroblastoma Cells
A study investigated the effects of a benzo[b][1,4]oxazine derivative on neuroblastoma N2a cells. Treatment with the compound at a concentration of 12.5 μM resulted in a significant increase in phosphorylated GSK-3β at Ser9, confirming its role as an inhibitor and suggesting potential therapeutic applications in neurodegenerative diseases .
Case Study 2: Antifungal Efficacy
In another study focusing on antifungal activity, several synthesized derivatives were tested against Fusarium oxysporum. The most active compounds showed MIC values lower than commercial fungicides, indicating their potential as effective antifungal agents .
Structure-Activity Relationship (SAR)
The SAR studies highlight how modifications to the chemical structure influence biological activity:
- Substituent Effects :
- Ring Systems :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
